

# Comparative Efficacy of BPR1K871 and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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This guide provides a detailed comparison of the preclinical multi-kinase inhibitor **BPR1K871** and the FDA-approved second-generation FLT3 inhibitor gilteritinib. The content is based on available preclinical data for **BPR1K871** and a combination of preclinical and clinical data for gilteritinib, offering an objective analysis of their efficacy and mechanisms of action in the context of acute myeloid leukemia (AML).

## Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.<sup>[1]</sup> This has driven the development of targeted therapies against FLT3. Gilteritinib (Xospata®) is a potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.<sup>[2][3]</sup> **BPR1K871** is a novel, preclinical multi-kinase inhibitor that has demonstrated potent dual inhibition of FLT3 and Aurora kinases.<sup>[4][5]</sup> This guide compares the efficacy of these two compounds based on available experimental data.

## Data Presentation

The following tables summarize the quantitative data on the inhibitory activities of **BPR1K871** and gilteritinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound	Target Kinase	IC50 (nM)
BPR1K871	FLT3	19[6]
AURKA	22[6]	Data not directly comparable from search results
AURKB	13[6]	
Gilteritinib	FLT3	
AXL	Data not directly comparable from search results	

Note: Direct IC50 value comparisons for gilteritinib against specific kinases were not available in the provided search results in a directly comparable format to **BPR1K871**. Gilteritinib is known to be a potent FLT3 and AXL inhibitor.[2][7]

Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines (EC50)

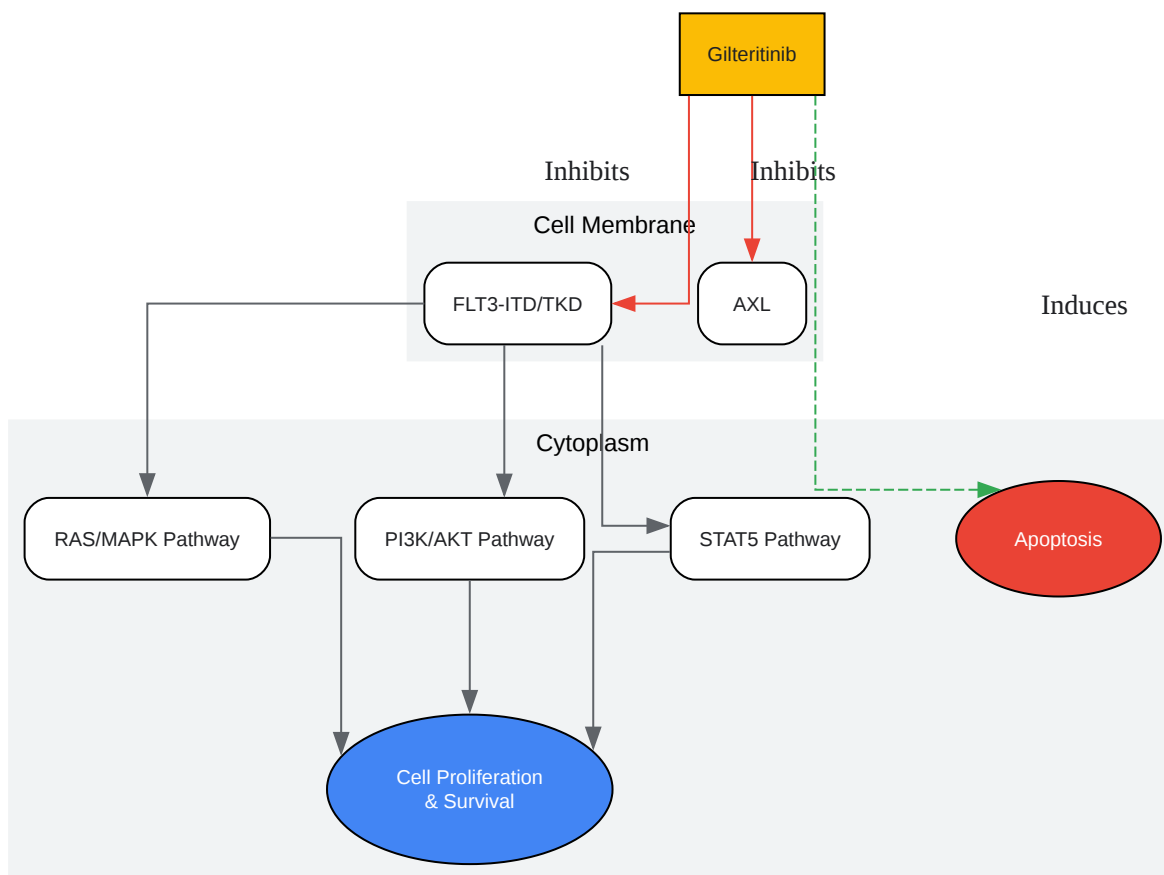
Compound	Cell Line	EC50 (nM)
BPR1K871	MOLM-13	~5[4][5]
MV4-11	~5[4][5]	Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8]
Gilteritinib	MOLM-14	
MV4-11	Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8]	

## Mechanism of Action

Gilteritinib is a second-generation tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] It also inhibits other kinases like AXL.[2] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks downstream signaling pathways, leading to the induction of apoptosis in cancer cells expressing FLT3-ITD.[2][9]

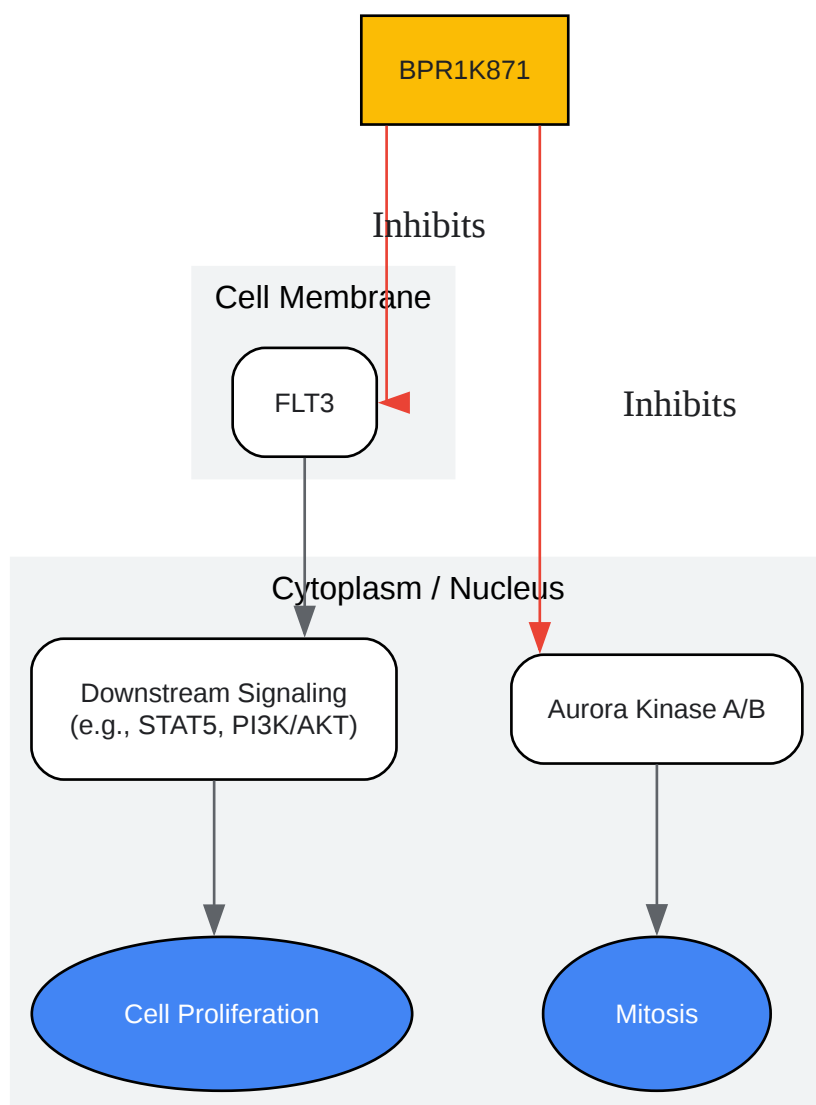
**BPR1K871** is a quinazoline-based multi-kinase inhibitor.[4][5] Its primary mechanism is the dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB).[4][6] The inhibition of FLT3 disrupts the proliferation of FLT3-dependent AML cells, while the inhibition of Aurora kinases, which are crucial for cell mitosis, provides an additional anti-cancer mechanism.[6] Kinase profiling has shown that **BPR1K871** inhibits 77 different therapeutically relevant kinases, suggesting a broad spectrum of activity.[4][6]

## Signaling Pathway Diagrams

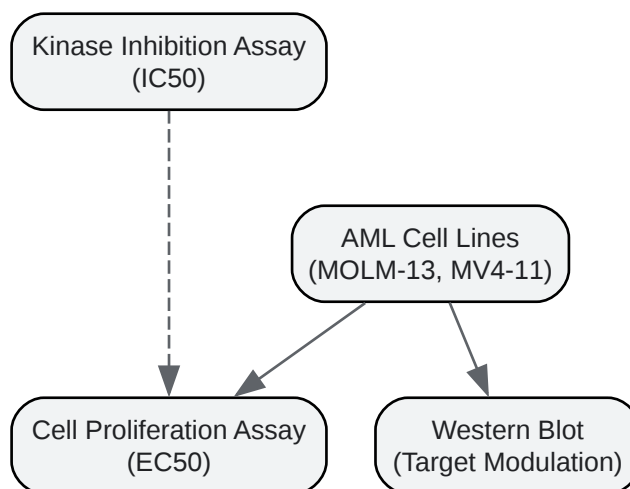


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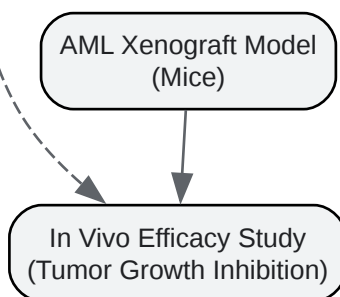
Caption: Gilteritinib's mechanism of action.



## In Vitro Evaluation



## In Vivo Evaluation



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